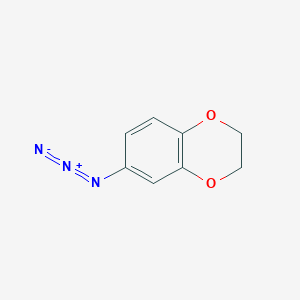
6-(aminomethyl)naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)naphthalen-1-ol, also known as 6-AMN, is an organic compound with a molecular formula of C10H11NO. It is an aromatic heterocyclic compound, with a benzene ring fused to an oxazole ring. 6-AMN is an aromatic amine, and has been used in various scientific research applications, including as a reagent in the synthesis of various compounds.
Mecanismo De Acción
6-(aminomethyl)naphthalen-1-ol is an aromatic amine, and its mechanism of action is based on the ability of the amine group to act as a nucleophile. The amine group can react with electrophilic species, such as carbonyl compounds, to form amide bonds. Additionally, the amine group can react with alkyl halides, such as bromoalkanes, to form amines.
Biochemical and Physiological Effects
6-(aminomethyl)naphthalen-1-ol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal species, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Additionally, 6-(aminomethyl)naphthalen-1-ol has been shown to inhibit the growth of various cancer cell lines, including those of the breast, prostate, and colon.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(aminomethyl)naphthalen-1-ol in lab experiments has several advantages. It is inexpensive and readily available, and can be used in a variety of reactions. Additionally, it is a relatively stable compound and has a low toxicity. However, there are also some limitations to using 6-(aminomethyl)naphthalen-1-ol in lab experiments. It is not very soluble in water, and its reactivity is limited. Additionally, it is not very reactive at low temperatures, and its reactivity is further reduced in the presence of oxygen.
Direcciones Futuras
There are several potential future directions for research involving 6-(aminomethyl)naphthalen-1-ol. One potential direction is to further investigate its potential applications in the synthesis of various compounds, such as peptides and heterocyclic compounds. Additionally, further research could be conducted to investigate its potential as an inhibitor of various cancer cell lines. Furthermore, research could be conducted to investigate its potential as an antimicrobial agent, as well as its potential as a catalyst in the synthesis of various compounds. Finally, further research could be conducted to investigate its potential as a reagent in the synthesis of various pharmaceuticals.
Métodos De Síntesis
The synthesis of 6-(aminomethyl)naphthalen-1-ol can be achieved via a two-step synthesis process. The first step involves the reaction of 1-naphthol with dimethylformamide (DMF) and sodium bicarbonate, followed by the addition of hydroxylamine hydrochloride. This reaction results in the formation of 6-(1-naphthyl)oxazole. The second step involves the reaction of 6-(1-naphthyl)oxazole with dimethylformamide and sodium bicarbonate, followed by the addition of hydroxylamine hydrochloride. This reaction results in the formation of 6-(aminomethyl)naphthalen-1-ol.
Aplicaciones Científicas De Investigación
6-(aminomethyl)naphthalen-1-ol has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as a-amino acids, peptides, and heterocyclic compounds. It has also been used as a catalyst in the synthesis of cyclic carbonates and as a reagent in the synthesis of various heterocyclic compounds. Additionally, 6-(aminomethyl)naphthalen-1-ol has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6-(aminomethyl)naphthalen-1-ol can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Naphthalene", "Formaldehyde", "Ammonia", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Naphthalene is reacted with formaldehyde and ammonia in the presence of sodium hydroxide to form 6-(aminomethyl)naphthalene.", "Step 2: 6-(aminomethyl)naphthalene is then oxidized using a suitable oxidizing agent to form 6-(aminomethyl)naphthalene-1-ol.", "Step 3: The product is then purified using column chromatography or recrystallization from ethanol." ] } | |
Número CAS |
1261766-80-6 |
Nombre del producto |
6-(aminomethyl)naphthalen-1-ol |
Fórmula molecular |
C11H11NO |
Peso molecular |
173.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



